molecular formula C7H4F2N2 B1432297 6,7-Difluoro-1H-indazole CAS No. 1260384-41-5

6,7-Difluoro-1H-indazole

Cat. No. B1432297
CAS RN: 1260384-41-5
M. Wt: 154.12 g/mol
InChI Key: QSIDYFNVUPPDES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazole derivatives has been described in various studies. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2 .


Molecular Structure Analysis

The molecular formula of 6,7-Difluoro-1H-indazole is C7H4F2N2 . The Inchi Code for this compound is 1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been studied. A previous mechanism for the cyclization step has been proved to be nonfeasible and a hydrogen bond propelled mechanism has been proposed .


Physical And Chemical Properties Analysis

This compound is a white to yellow to yellow-brown solid . It has a molecular weight of 154.12 . The compound has a boiling point of 281.4±20.0 ºC and a density of 1.488±0.06 g/cm3 .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

  • Structural Characteristics : The structures of NH-indazoles, including 6,7-difluoro-1H-indazole variants, have been explored through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal important insights into the hydrogen bonding and aromatic interactions that influence the supramolecular structures of these compounds (Teichert et al., 2007).

Chemical Reactivity and Synthesis

  • Synthesis Techniques : Research has been conducted on the synthesis of various indazole derivatives, including this compound. These studies provide valuable information on the chemical reactions used to synthesize these compounds and their potential applications in pharmaceuticals (Petko & Filatov, 2022).
  • Enhancing Pharmaceutical Properties : Modifications to the indazole structure, such as difluoromethylation, have been investigated to enhance certain pharmaceutical properties of these compounds (Hong et al., 2020).

Biological and Pharmaceutical Applications

  • Potential Anticancer Activity : Certain derivatives of this compound have shown promise in anticancer research. These studies focus on the design and synthesis of indazole derivatives and their evaluation against various cancer cell lines (Ngo Xuan Hoang et al., 2022).
  • Antibacterial and Antifungal Effects : Indazole scaffolds, including this compound, have been studied for their antibacterial and antifungal properties. These studies contribute to the understanding of the potential use of indazoles in treating infections (Panda et al., 2022).

Safety and Hazards

The safety information for 6,7-Difluoro-1H-indazole includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry . The future directions for 6,7-Difluoro-1H-indazole could involve further exploration of its potential applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

6,7-Difluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with protein kinases, where this compound acts as an inhibitor. This interaction is significant in the context of cancer treatment, as protein kinases are involved in cell signaling pathways that regulate cell growth and proliferation . Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting these kinases, this compound can alter gene expression and cellular metabolism, leading to changes in cell function . For instance, in cancer cells, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Furthermore, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of protein kinases, which involves binding to the active site of the enzyme and preventing its activity . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, potentially affecting their stability and function . These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinases and alter cellular metabolism without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to vital organs and adverse effects on overall health . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . By modulating these pathways, this compound can alter metabolite levels and overall cellular metabolism . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are critical for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular responses . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

properties

IUPAC Name

6,7-difluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDYFNVUPPDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a microwave vial 2,3,4-trifluorobenzaldehyde (1.5 g, 9.4 mmol) was dissolved in 1,4-dioxane (6 mL) and hydrazine (6 mL, 191 mmol) was added. The vial was sealed and heated under microwave irradiation at 150° C. for 30 min. The reaction was quenched with water and extracted with EtOAc. The organic layer was washed with brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 20% to 50% EtOAc/heptane to provide 664 mg (46%) of 6,7-difluoro-1H-indazole as a light brown powder. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.10 (d, J=3.4 Hz, 1H), 7.47 (dd, J=8.9, 4.0 Hz, 1H), 7.05 (ddd, J=10.6, 8.9, 6.6 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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